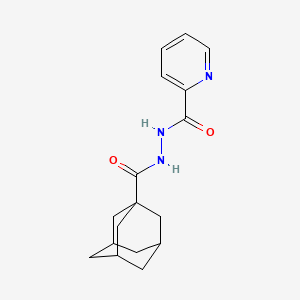
N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is a compound that combines the adamantane moiety with a pyridine-2-carbohydrazide structure Adamantane is known for its rigid, cage-like structure, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.
Applications De Recherche Scientifique
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives have shown promise in antiviral, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and rigidity.
Mécanisme D'action
The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The pyridine-2-carbohydrazide group can form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide: This compound also features an adamantane core but differs in the position of the pyridine ring.
E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide: Another derivative with a thiophene ring instead of pyridine.
Uniqueness
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is unique due to the specific positioning of the pyridine ring and the presence of the carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
352459-47-3 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-3-1-2-4-18-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) |
Clé InChI |
PNWPEAGOSOWIPR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=N4 |
Solubilité |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
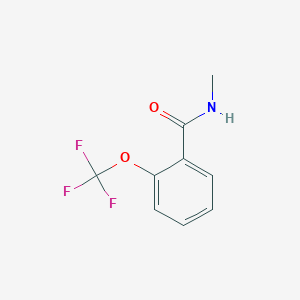
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
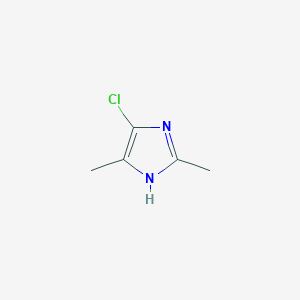
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
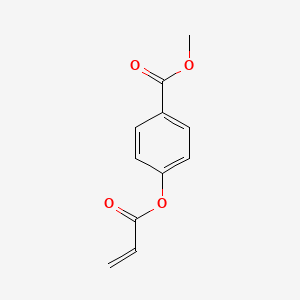
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
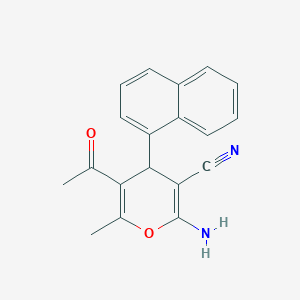
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
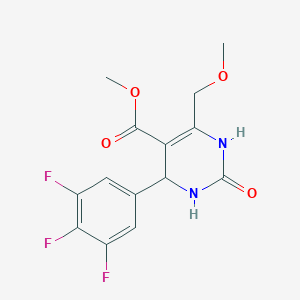
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
